Oxyde de lopéramide

Vue d'ensemble

Description

L’oxyde de loperamide est un dérivé du loperamide, un antidiarrhéique bien connu. Il s’agit d’un composé synthétique qui agit sur les récepteurs opioïdes du tractus gastro-intestinal pour réduire les mouvements intestinaux et soulager la diarrhée. L’oxyde de loperamide est particulièrement reconnu pour sa stabilité et son efficacité accrues par rapport à son composé parent, le loperamide .

Applications De Recherche Scientifique

Loperamide oxide has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation reactions and catalyst efficiency.

Biology: Investigated for its effects on gastrointestinal motility and opioid receptor interactions.

Medicine: Explored for its potential in treating diarrhea and other gastrointestinal disorders.

Industry: Utilized in the development of new antidiarrheal formulations and drug delivery systems

Mécanisme D'action

L’oxyde de loperamide exerce ses effets en agissant sur les récepteurs μ-opioïdes du plexus myentérique du gros intestin. Il diminue l’activité du plexus myentérique, réduisant le tonus des muscles lisses longitudinaux et circulaires de la paroi intestinale. Ceci entraîne une diminution du péristaltisme et un temps de transit gastro-intestinal plus long, permettant une absorption accrue des liquides et des électrolytes .

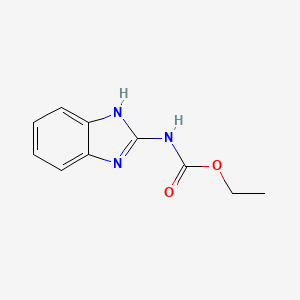

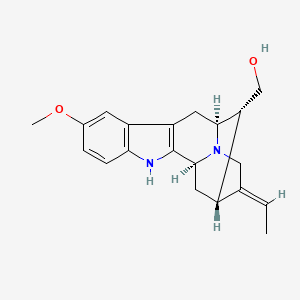

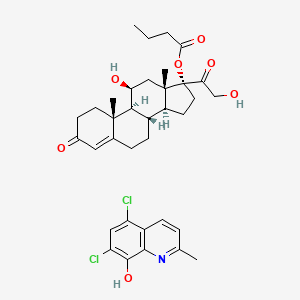

Composés Similaires :

Loperamide : Le composé parent, également un antidiarrhéique.

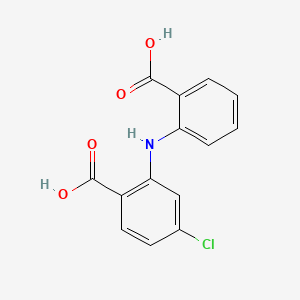

Diphénoxylate : Un autre agoniste des récepteurs opioïdes utilisé pour traiter la diarrhée.

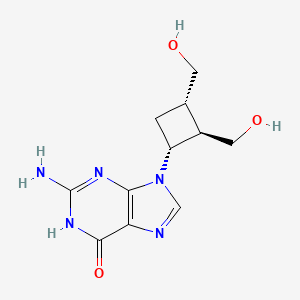

Difénoxine : Un métabolite du diphénoxylate présentant des propriétés antidiarrhéiques similaires.

Unicité : L’oxyde de loperamide est unique en raison de sa stabilité et de son efficacité accrues par rapport au loperamide. Il a une durée d’action plus longue et est moins susceptible d’être métabolisé rapidement, ce qui le rend plus efficace dans le traitement de la diarrhée chronique .

Analyse Biochimique

Biochemical Properties

Loperamide oxide, like its parent compound Loperamide, acts on the mu-opioid receptor expressed on the circular and longitudinal intestinal muscle . Receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity . By inhibiting the excitability of enteric neurons, Loperamide oxide suppresses the overactive bowel movements associated with diarrhea .

Cellular Effects

Loperamide oxide, through its interaction with the mu-opioid receptor, can influence various cellular processes. It has been shown to have an effect on gastrointestinal motility, reducing the speed at which substances pass through the gut . This can influence cell signaling pathways, gene expression, and cellular metabolism within the cells of the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of action of Loperamide oxide involves its binding to the mu-opioid receptor, leading to the recruitment of G-protein receptor kinases . This triggers a cascade of molecular events that ultimately result in the inhibition of enteric nerve activity . This mechanism is responsible for the drug’s antidiarrheal effects .

Temporal Effects in Laboratory Settings

It is known that Loperamide, the parent compound, has a plasma half-life of 7 to 15 hours in humans . This suggests that Loperamide oxide may also have a long duration of action.

Dosage Effects in Animal Models

It is known that Loperamide, the parent compound, has a significant constipating effect in healthy volunteers . This suggests that Loperamide oxide may also exhibit dose-dependent effects in animal models.

Metabolic Pathways

The primary metabolic pathway of Loperamide, the parent compound of Loperamide oxide, is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 play a minor role in Loperamide N-demethylation . Metabolites of Loperamide are pharmacologically inactive .

Transport and Distribution

It is known that Loperamide, the parent compound, is a substrate of P-glycoprotein . This suggests that Loperamide oxide may also interact with transporters or binding proteins, influencing its localization or accumulation within cells and tissues.

Subcellular Localization

Given its interaction with the mu-opioid receptor, it is likely that it localizes to the cell membrane where this receptor is expressed

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’oxyde de loperamide peut être synthétisé à partir du loperamide ou du chlorhydrate de loperamide. Le processus implique la réaction du loperamide dans un solvant organique en présence d’un catalyseur. Les catalyseurs courants comprennent l’acide molybdique, le dioxyde de sélénium, le tungstate de sodium, l’acide sélénique de benzène et l’oxyde de silicium de titane . La réaction est généralement effectuée dans des conditions contrôlées pour assurer une oxydation sélective et minimiser les réactions secondaires.

Méthodes de Production Industrielle : La production industrielle d’oxyde de loperamide implique un processus en deux étapes. Tout d’abord, le loperamide est oxydé en présence d’un catalyseur pour former de l’oxyde de loperamide. Ceci est suivi d’une réaction avec de l’eau et un solvant organique contenant de l’eau pour produire du monohydrate d’oxyde de loperamide . Cette méthode est efficace et permet une production à grande échelle avec un minimum d’étapes de purification.

Analyse Des Réactions Chimiques

Types de Réactions : L’oxyde de loperamide subit diverses réactions chimiques, notamment :

Oxydation : La réaction principale de sa synthèse.

Réduction : Peut être réduit en loperamide dans des conditions spécifiques.

Substitution : Réagit avec différents réactifs pour former divers dérivés.

Réactifs et Conditions Courants :

Oxydation : Catalyseurs comme l’acide molybdique et le dioxyde de sélénium.

Réduction : Agents réducteurs tels que l’hydrogène en présence d’un catalyseur de palladium.

Substitution : Divers solvants organiques et réactifs selon le dérivé souhaité.

Principaux Produits :

Loperamide : Le produit de réduction.

Dérivés du loperamide : Formés par des réactions de substitution.

4. Applications de la Recherche Scientifique

L’oxyde de loperamide a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d’oxydation et l’efficacité des catalyseurs.

Biologie : Investigué pour ses effets sur la motilité gastro-intestinale et les interactions avec les récepteurs opioïdes.

Médecine : Exploré pour son potentiel dans le traitement de la diarrhée et d’autres troubles gastro-intestinaux.

Industrie : Utilisé dans le développement de nouvelles formulations antidiarrhéiques et de systèmes d’administration de médicaments

Comparaison Avec Des Composés Similaires

Loperamide: The parent compound, also an antidiarrheal agent.

Diphenoxylate: Another opioid receptor agonist used to treat diarrhea.

Difenoxin: A metabolite of diphenoxylate with similar antidiarrheal properties.

Uniqueness: Loperamide oxide is unique due to its enhanced stability and efficacy compared to loperamide. It has a longer duration of action and is less likely to be metabolized quickly, making it more effective in treating chronic diarrhea .

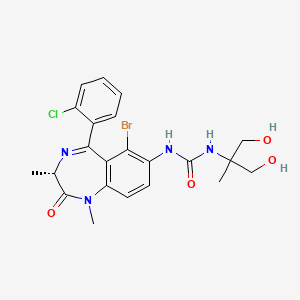

Propriétés

IUPAC Name |

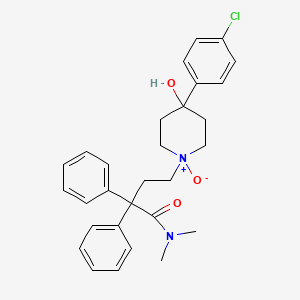

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVSBTJVTUVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883171, DTXSID10869468 | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106900-12-3, 109572-89-6 | |

| Record name | Loperamide oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide anhydrous, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPERAMIDE OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOPERAMIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

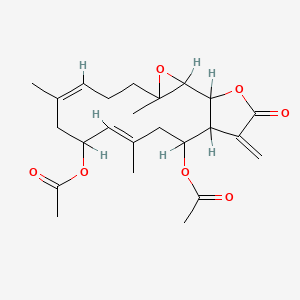

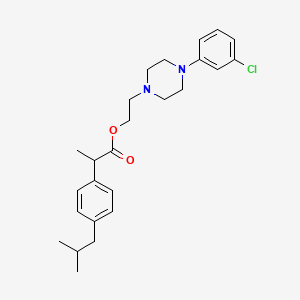

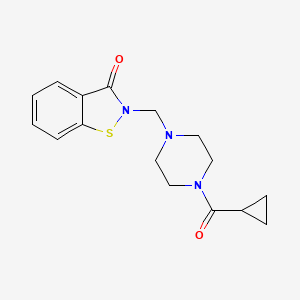

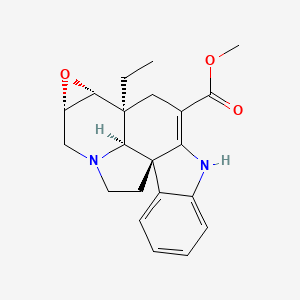

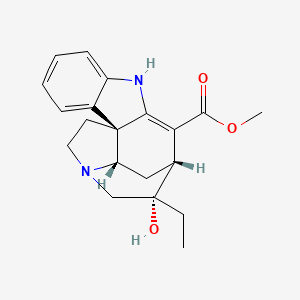

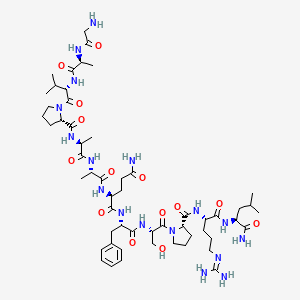

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.